1,2-diundecanoyl-sn-glycero-3-phosphocholine

描述

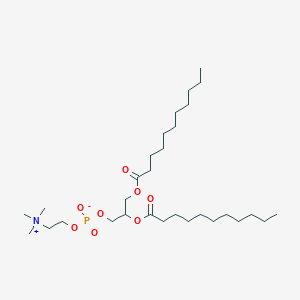

1,2-diundecanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phospholipids. It is a derivative of glycerophosphocholine, characterized by the presence of two undecanoyloxy groups attached to the glycerol backbone and a trimethylazaniumyl group linked to the phosphate moiety. This compound is known for its amphiphilic nature, making it useful in various applications, including as a surfactant and in biological membranes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with undecanoic acid, followed by phosphorylation and quaternization. A common synthetic route includes:

Esterification: Glycerol is reacted with undecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-Di(undecanoyloxy)propyl glycerol.

Phosphorylation: The esterified glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to introduce the phosphate group.

Quaternization: Finally, the phosphorylated intermediate is reacted with trimethylamine to form the quaternary ammonium compound, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and undecanoic acid are esterified in industrial reactors.

Continuous Phosphorylation: The esterified product is continuously fed into reactors for phosphorylation.

Automated Quaternization: The phosphorylated intermediate undergoes automated quaternization with trimethylamine, ensuring consistent product quality and yield.

化学反应分析

Acid- or Base-Catalyzed Ester Cleavage

The compound undergoes hydrolysis at its ester bonds under acidic (HCl) or alkaline (NaOH) conditions. Primary products include:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (pH < 3) | HCl, H2SO4 | Glycerol, undecanoic acid, phosphoric acid, and choline derivatives |

| Alkaline (pH > 10) | NaOH, KOH | Glycerol, undecanoate salts, sodium phosphate, and choline derivatives |

Kinetic Insights :

-

Hydrolysis rates increase exponentially with temperature. At 200°C, >90% degradation occurs within 1 hour for analogous phospholipids .

-

Autocatalysis by liberated fatty acids (e.g., undecanoic acid) accelerates reaction rates in both pathways .

Radical-Initiated Chain Oxidation

The undecanoyl chains are susceptible to oxidation, particularly at allylic positions, forming hydroperoxides that decompose into aldehydes and shorter carboxylic acids:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO4 | Aqueous, acidic | Undecanedioic acid (HOOC-(CH2)9-COOH) |

| H2O2 | 50–80°C, Fe²⁺ catalyst | Heptanal, nonanoic acid, and phosphorylated fragments |

Mechanistic Analysis :

-

Radical chain propagation dominates in lipid peroxidation, producing conjugated dienes and terminal aldehydes (e.g., malondialdehyde).

-

Phosphocholine headgroups remain intact during mild oxidation but degrade at >150°C to phosphoric acid .

Nucleophilic Attack on Phosphate Esters

The phosphate group participates in nucleophilic substitutions, enabling structural diversification:

| Nucleophile | Conditions | Products |

|---|---|---|

| Halides (Cl⁻, I⁻) | Polar aprotic solvents | Phosphohalidates (e.g., PO4−R−X) |

| Amines | pH 7–9, room temperature | Phosphoramidates (e.g., PO4−R−NH2) |

Stereochemical Considerations :

-

The sn-3 configuration influences reaction regioselectivity, favoring substitutions at the phosphate’s non-bridging oxygen.

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

| Temperature | Products |

|---|---|

| 350°C | Phosphoric acid, CO2, and fragmented alkanes (C3–C8) |

Key Findings :

-

Degradation follows first-order kinetics with an activation energy of ~120 kJ/mol for analogous phosphatidylcholines .

Analytical Techniques for Reaction Monitoring

-

NMR Spectroscopy :

-

HPLC-ELSD : Resolves lyso-phosphatidylcholine derivatives formed during partial hydrolysis .

This compound’s reactivity underpins its utility in drug delivery systems, where controlled hydrolysis enables payload release, and in industrial emulsification, where oxidative stability determines shelf life. Further studies on solvent effects and catalytic pathways could refine its synthetic and functional applications .

科学研究应用

Membrane Dynamics and Model Membranes

Overview : 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is extensively used to study the properties of biological membranes. Its structural characteristics allow researchers to create model membranes that mimic cellular environments.

Key Findings :

- Model Membrane Studies : The compound has been employed to construct small unilamellar vesicles (SUVs) which are essential for analyzing membrane protein folding and dynamics. Research indicates that varying the acyl chain length influences the folding efficiency of membrane proteins, making 11:0 PC a valuable tool in elucidating these mechanisms .

- Biophysical Characterization : Studies utilizing differential scanning calorimetry (DSC) and fluorescence spectroscopy have demonstrated how 11:0 PC affects phase transitions in lipid bilayers, providing insights into membrane fluidity and permeability .

Drug Delivery Systems

Overview : The unique properties of this compound make it an attractive candidate for drug delivery applications, particularly in encapsulating hydrophobic drugs.

Case Study :

- Encapsulation Efficiency : Research has shown that liposomes composed of 11:0 PC exhibit high encapsulation efficiency for various therapeutic agents. These liposomes enhance the bioavailability of drugs by improving solubility and stability in biological systems .

Immunology and Vaccine Development

Overview : The compound's role as an adjuvant in vaccine formulations has been explored due to its ability to enhance immune responses.

Key Findings :

- Adjuvant Properties : Studies indicate that formulations containing 11:0 PC can significantly boost the immunogenicity of antigens when used in vaccines. This enhancement is attributed to the compound's ability to facilitate antigen presentation by dendritic cells .

Biochemical Assays

Overview : this compound is utilized in various biochemical assays to investigate lipid metabolism and cell signaling pathways.

Applications :

- Lipid Metabolism Studies : It has been used in assays assessing the effects of phospholipids on insulin signaling pathways, providing insights into metabolic disorders such as obesity and diabetes .

- Cellular Signaling Investigations : The compound's interaction with cellular membranes allows researchers to study how lipid composition influences signaling pathways critical for cell function .

Synthetic Biology

Overview : In synthetic biology, this compound serves as a building block for creating novel lipid-based materials.

Key Findings :

作用机制

The mechanism of action of 1,2-diundecanoyl-sn-glycero-3-phosphocholine involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. Its amphiphilic nature allows it to form micelles and vesicles, facilitating the encapsulation and transport of hydrophobic molecules. The quaternary ammonium group interacts with negatively charged components of the membrane, stabilizing the structure .

相似化合物的比较

Similar Compounds

- 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

- 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

- 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine

Uniqueness

1,2-diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length (undecanoyloxy groups), which imparts distinct physicochemical properties such as solubility and membrane interaction characteristics. Compared to similar compounds with different chain lengths, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

生物活性

1,2-Diundecanoyl-sn-glycero-3-phosphocholine (DUPC), also known as diC11:0PC, is a synthetic phospholipid that has garnered attention in various biological studies due to its unique properties and potential applications. Its structure, characterized by two undecanoyl (C11) fatty acid chains attached to a glycerophosphate backbone, positions it as a significant compound for research in lipid metabolism, membrane biology, and therapeutic applications.

Membrane Properties

DUPC exhibits distinct membrane-forming properties, making it a valuable component in studies involving lipid bilayers and membrane proteins. Its ability to form large unilamellar vesicles (LUVs) has been utilized in various experimental setups, particularly in the design of transmembrane β-barrels. In one study, LUVs composed of DUPC demonstrated characteristic peaks in circular dichroism spectra, indicating a specific folding behavior that is crucial for protein interactions and membrane stability .

Interaction with Cellular Pathways

Research has shown that DUPC can influence cellular signaling pathways. For instance, it has been implicated in the regulation of lipid metabolism through interactions with nuclear hormone receptors. A study highlighted that phosphatidylcholine variants, including DUPC, activate NHR-25 (a nuclear hormone receptor) in a dose-dependent manner, suggesting a direct role in modulating metabolic responses within cells . This interaction underscores the importance of DUPC in cellular homeostasis and lipid signaling.

Case Studies

- Lipid Metabolism Regulation : A notable case study examined how DUPC affects lipid metabolism through microbial metabolites. The study found that specific phosphatidylcholines, including DUPC, regulate host lipid metabolism via nuclear receptors, demonstrating its potential role in influencing metabolic diseases .

- Transmembrane Protein Design : Another study focused on the design of transmembrane β-barrels using DUPC as a model membrane component. The findings revealed challenges in expressing designed proteins due to folding issues linked to the membrane's properties, emphasizing the importance of selecting appropriate lipid compositions for successful protein expression .

- Mitochondrial Function : In vivo studies involving dietary influences on mitochondrial function indicated that certain fatty acids could enhance mitochondrial fusion and function. Although DUPC was not directly tested in this context, its structural analogs were involved in similar pathways, suggesting potential implications for mitochondrial health and energy metabolism .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDCYFQYUARAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435535 | |

| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27869-47-2 | |

| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。